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Compound of Interest

Compound Name: 1-(1-benzofuran-5-yl)propan-2-one

Cat. No.: B3381914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan

ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and

synthetic, have garnered significant attention for their diverse and potent biological activities.

This technical guide provides an in-depth overview of the key biological activities of benzofuran

derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and

neuroprotective properties. This document is intended to serve as a comprehensive resource,

offering quantitative data, detailed experimental protocols, and visualizations of relevant

signaling pathways to aid in the research and development of novel benzofuran-based

therapeutic agents.

Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are

multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key

enzymes involved in cancer progression.[4][5]

Quantitative Anticancer Activity Data
The anticancer efficacy of various benzofuran derivatives has been quantified through in vitro

cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
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bromide) assay. The half-maximal inhibitory concentration (IC50) values for several derivatives

against different cancer cell lines are summarized in Table 1.
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Benzofuran
Derivative

Cancer Cell Line IC50 (µM) Reference(s)

1,1′-[3-

(bromomethyl)-5,6-

dimethoxy-1-

benzofuran-2,7-

diyl]diethanone

K562 (Leukemia) 5.0 [1]

1,1′-[3-

(bromomethyl)-5,6-

dimethoxy-1-

benzofuran-2,7-

diyl]diethanone

HL-60 (Leukemia) 0.1 [1]

3-Amidobenzofuran

derivative 28g
MDA-MB-231 (Breast) 3.01 [6]

3-Amidobenzofuran

derivative 28g
HCT-116 (Colon) 5.20 [6]

3-Amidobenzofuran

derivative 28g
HT-29 (Colon) 9.13 [6]

Benzofuran-chalcone

derivative 4g
HCC1806 (Breast) 5.93 [2]

Benzofuran-chalcone

derivative 4g
HeLa (Cervical) 5.61 [2]

Benzofuran-isatin

conjugate 5a
SW-620 (Colon)

5-10 (induces

apoptosis)
[7]

Benzofuran-isatin

conjugate 5d
SW-620 (Colon)

5-10 (induces

apoptosis)
[7]

2-Aroyl-5-N-

hydroxyacrylamide

benzo[b]furan 6g

MDA-MB-231 (Breast) 3.01 [8]

2-Aroyl-5-N-

hydroxyacrylamide

HCT-116 (Colon) 5.20 [8]
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benzo[b]furan 6g

2-Aroyl-5-N-

hydroxyacrylamide

benzo[b]furan 6g

HT-29 (Colon) 9.13 [8]

2-Aroyl-5-N-

hydroxyacrylamide

benzo[b]furan 6g

HeLa (Cervical) 11.09 [8]

Benzofuran ring-linked

3-nitrophenyl

chalcone

HCT-116 (Colon) 1.71 [9]

Benzofuran ring-linked

3-nitrophenyl

chalcone

HT-29 (Colon) 7.76 [9]

Table 1: Anticancer Activity of Selected Benzofuran Derivatives. This table summarizes the

IC50 values of various benzofuran derivatives against different human cancer cell lines.

Key Mechanisms of Anticancer Action
1.2.1. Induction of Apoptosis: A primary mechanism by which benzofuran derivatives exert their

anticancer effects is through the induction of apoptosis, or programmed cell death.[1][9] This is

often mediated by the activation of caspases, a family of cysteine proteases that execute the

apoptotic process.[10][11] Studies have shown that treatment with certain benzofuran

derivatives leads to a significant increase in the activity of caspase-3 and caspase-7, key

executioner caspases.[1][10]

1.2.2. Cell Cycle Arrest: Benzofuran derivatives have also been shown to arrest the cell cycle at

various phases, thereby preventing cancer cell proliferation.[4][5] For instance, some

derivatives can induce a G2/M phase arrest, indicating an interference with the mitotic process.

[4]

1.2.3. Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been identified

as inhibitors of tubulin polymerization.[12][13] Tubulin is the protein subunit of microtubules,

which are essential components of the cytoskeleton and the mitotic spindle. By disrupting
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microtubule dynamics, these compounds can arrest cells in mitosis and subsequently trigger

apoptosis.

Experimental Protocols
1.3.1. General Synthesis of Anticancer Benzofuran Derivatives:

A common route for the synthesis of 2-arylbenzofurans involves the reaction of a substituted 2-

hydroxybenzaldehyde with a methyl α-bromophenylacetate derivative, followed by hydrolysis

and cyclization.[14] Variations in the substituents on both the benzaldehyde and phenylacetate

precursors allow for the generation of a diverse library of derivatives.

Step 1: O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-

bromophenylacetate derivative in the presence of a base such as potassium carbonate in a

solvent like dimethylformamide (DMF).

Step 2: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic

acid using a base like sodium hydroxide.

Step 3: Cyclization: The carboxylic acid is then cyclized to form the 2-arylbenzofuran core,

often under acidic conditions or by using a dehydrating agent.

1.3.2. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used

to measure the cytotoxic effects of compounds on cancer cells.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well

and allowed to adhere for 24 hours.

Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g.,

DMSO) and added to the wells at various concentrations. Control wells receive only the

solvent.

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator.
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MTT Addition: After the incubation period, the medium is removed, and a solution of MTT

(e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 1.5 to 4 hours

at 37°C.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as

DMSO, is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 490-590 nm

using a microplate reader. The IC50 value is then calculated from the dose-response curve.

1.3.3. Caspase Activity Assay:

Caspase activity can be measured using commercially available kits that utilize a luminogenic

or fluorogenic substrate.

Cell Lysis: Cancer cells are treated with the benzofuran derivative for a specified time. The

cells are then lysed to release the cellular contents, including caspases.

Substrate Addition: A specific caspase substrate (e.g., containing the DEVD sequence for

caspase-3/7) linked to a reporter molecule is added to the cell lysate.

Incubation: The mixture is incubated at room temperature to allow the activated caspases to

cleave the substrate.

Signal Detection: The resulting signal (luminescence or fluorescence) is measured using a

luminometer or fluorometer. The signal intensity is proportional to the caspase activity.[10]

[11]

Signaling Pathway and Experimental Workflow
Diagrams
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Figure 1: Key anticancer mechanisms of benzofuran derivatives.
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Figure 2: General workflow for anticancer drug discovery with benzofurans.

Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel

antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a

broad spectrum of bacteria and fungi, making them attractive candidates for the development

of new anti-infective drugs.[7]

Quantitative Antimicrobial Activity Data
The antimicrobial potency of benzofuran derivatives is typically evaluated by determining the

minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that

inhibits the visible growth of a microorganism. The MIC values for several benzofuran

derivatives against various microbial strains are presented in Table 2.
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Benzofuran
Derivative

Microbial Strain MIC (µg/mL) Reference(s)

Benzofuran ketoxime

38

Staphylococcus

aureus
0.039 [7]

Benzofuran ketoxime

derivatives
Candida albicans 0.625-2.5 [7]

1-(Thiazol-2-

yl)pyrazoline 19

Gram-negative

bacteria
Inhibitory zone 25 mm [7]

1-(Thiazol-2-

yl)pyrazoline 19

Gram-positive

bacteria
Inhibitory zone 20 mm [7]

Benzofuran-5-ol

derivatives 20, 21
Fungal species 1.6-12.5 [7]

Fused benzofuran-

coumarin-pyridine 30
Pantoea chinchori 25 [7]

Fused benzofuran-

coumarin-pyridine 30
Aspergillus fumigatus 25 [7]

Aza-benzofuran 1
Salmonella

typhimurium
12.5 [15]

Aza-benzofuran 1
Staphylococcus

aureus
12.5 [15]

Aza-benzofuran 1 Escherichia coli 25 [15]

Oxa-benzofuran 6 Penicillium italicum 12.5 [15]

Oxa-benzofuran 6 Colletotrichum musae 12.5-25 [15]

Benzofuran-pyrazole

hybrid 9
E. coli DNA gyrase B IC50 = 9.80 µM [16]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. This table summarizes the

minimum inhibitory concentration (MIC) values and other antimicrobial data for various

benzofuran derivatives against a range of bacteria and fungi.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 21 Tech Support

https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.researchgate.net/publication/221727706_Synthesis_and_Anti-inflammatory_Activity_of_Some_Benzofuran_and_Benzopyran-4-one_Derivatives
https://www.mdpi.com/1422-0067/24/4/3575
https://www.mdpi.com/1422-0067/24/4/3575
https://www.mdpi.com/1422-0067/24/4/3575
https://www.mdpi.com/1422-0067/24/4/3575
https://www.mdpi.com/1422-0067/24/4/3575
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzofuran derivatives are still under investigation, but

several potential targets have been identified. One of the key mechanisms is the inhibition of

DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[16] By

inhibiting this enzyme, benzofuran derivatives can disrupt DNA synthesis and lead to bacterial

cell death.

Experimental Protocols
2.3.1. General Synthesis of Antimicrobial Benzofuran Derivatives:

Many antimicrobial benzofuran derivatives are synthesized through multi-step reactions. For

example, benzofuran-3-carbohydrazide can be reacted with various substituted aldehydes to

produce a range of derivatives.[8]

Step 1: Synthesis of Benzofuran-3-carbohydrazide: This intermediate can be prepared from

a suitable benzofuran starting material, such as ethyl 5,7-dimethoxy benzofuran-3-

carboxylate, by reaction with hydrazine hydrate.

Step 2: Condensation with Aldehydes: The benzofuran-3-carbohydrazide is then reacted with

a variety of substituted aldehydes in a suitable solvent like ethanol, often under reflux, to

yield the final benzofuran derivatives.

2.3.2. Agar Well Diffusion Method:

This method is a common technique for screening the antimicrobial activity of compounds.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and

spread evenly onto the surface of an agar plate.

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a

sterile cork borer.

Compound Application: A known concentration of the benzofuran derivative dissolved in a

suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria)

for a specified period (e.g., 24 hours).

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where

microbial growth is inhibited, is measured in millimeters.

2.3.3. Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate

containing a suitable broth medium.

Inoculation: Each well is inoculated with a standardized suspension of the test

microorganism.

Incubation: The plate is incubated under appropriate conditions.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.[13][17]

Mechanism of Action Diagram
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Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular

disease, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory

properties, primarily through the inhibition of key inflammatory mediators and signaling

pathways.[3][6]

Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects of benzofuran derivatives are often assessed by their ability to

inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages,
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such as the RAW 264.7 cell line. The IC50 values for NO inhibition and other anti-inflammatory

markers are summarized in Table 3.

Benzofuran
Derivative

Target/Assay IC50 (µM) Reference(s)

Piperazine/benzofuran

hybrid 5d

NO inhibition (RAW

264.7)
52.23 [15]

Aza-benzofuran 1
NO inhibition (RAW

264.7)
17.3 [1]

Aza-benzofuran 4
NO inhibition (RAW

264.7)
16.5 [1]

2-(4'-

hydroxybenzyl)-5,6-

methylenedioxy-

benzofuran

Neutrophil respiratory

burst
4.15 [10]

2-(4'-

hydroxybenzoyl)-5,6-

methylenedioxy-

benzofuran

Neutrophil respiratory

burst
5.96 [10]

Benzofuran derivative

2
COX-1 12.0 [7]

Benzofuran derivative

2
COX-2 8.0 [7]

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives. This table presents the

IC50 values for the inhibition of various inflammatory markers by different benzofuran

derivatives.

Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to

modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)

signaling pathways.[6][15] These pathways play a crucial role in regulating the expression of
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pro-inflammatory genes. Benzofuran derivatives have been shown to inhibit the

phosphorylation of key proteins in these pathways, including p65, IκBα, ERK, JNK, and p38,

leading to a reduction in the production of inflammatory mediators like NO, COX-2, TNF-α, and

IL-6.[15]

Experimental Protocols
3.3.1. General Synthesis of Anti-inflammatory Benzofuran Derivatives:

The synthesis of anti-inflammatory benzofuran derivatives often involves the construction of

hybrid molecules that combine the benzofuran scaffold with other pharmacologically active

moieties, such as piperazine or pyrazole.[15]

Step 1: Synthesis of the Benzofuran Core: A substituted benzofuran core is typically

synthesized first, for example, through the Michael addition of an ethyl benzoylacetate to a p-

benzoquinone, followed by cyclization.

Step 2: Hybridization: The benzofuran core is then coupled with another heterocyclic moiety,

such as a piperazine derivative, through a suitable linker to form the final hybrid compound.

3.3.2. In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells):

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various

concentrations of the benzofuran derivative for 1 hour.

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response and incubated for a further 18-24 hours.

Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture

supernatant is measured using the Griess reagent.

IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response

curve.

3.3.3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):
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This is a widely used in vivo model to assess the acute anti-inflammatory activity of

compounds.[3][13]

Animal Model: Rats or mice are typically used for this model.

Compound Administration: The benzofuran derivative or a control vehicle is administered to

the animals, usually orally or intraperitoneally.

Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the

plantar surface of the hind paw to induce inflammation and edema.

Paw Volume Measurement: The volume of the paw is measured at various time points after

the carrageenan injection using a plethysmometer.

Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the

paw volume of the treated group with that of the control group.

Signaling Pathway Diagram
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Figure 4: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
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Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized

by the progressive loss of neurons. Benzofuran derivatives have shown promise as

neuroprotective agents, with the ability to protect neurons from various insults, including

excitotoxicity and oxidative stress.

Quantitative Neuroprotective Activity Data
The neuroprotective effects of benzofuran derivatives are often evaluated in vitro using primary

neuronal cultures or cell lines. Key parameters measured include cell viability after exposure to

a neurotoxin.

Benzofuran
Derivative

Assay Effect Concentration Reference(s)

Compound 1f (-

CH3 at R2)

NMDA-induced

excitotoxicity

Potent

neuroprotection
30 µM [15]

Compound 1j (-

OH at R3)

NMDA-induced

excitotoxicity

Marked anti-

excitotoxic

effects

100 and 300 µM [15]

Compound 1j (-

OH at R3)

DPPH radical

scavenging

Moderate

scavenging
Not specified [15]

Compound 1j (-

OH at R3)

Lipid

peroxidation

inhibition

Appreciable

inhibition
Not specified [15]

Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives. This table summarizes

the observed neuroprotective effects of specific benzofuran derivatives.

Key Mechanisms of Neuroprotective Action
4.2.1. Anti-Excitotoxicity: Excitotoxicity, a process where excessive stimulation by

neurotransmitters like glutamate leads to neuronal damage, is a key factor in many

neurodegenerative diseases. Some benzofuran derivatives have been shown to protect

neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[15]
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4.2.2. Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of

reactive oxygen species (ROS) and the body's ability to detoxify them, is another major

contributor to neuronal damage. Benzofuran derivatives can act as antioxidants by scavenging

free radicals and inhibiting lipid peroxidation.[15]

Experimental Protocols
4.3.1. General Synthesis of Neuroprotective Benzofuran-2-Carboxamide Derivatives:

Step 1: A substituted benzofuran-2-carboxylic acid is synthesized.

Step 2: The carboxylic acid is then coupled with a substituted aniline in the presence of a

coupling agent to form the final benzofuran-2-carboxamide derivative.

4.3.2. In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity):

Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and

cultured.

Compound Treatment and NMDA Exposure: The cultured neurons are pre-treated with the

benzofuran derivative for a specific time, followed by exposure to a toxic concentration of

NMDA.

Cell Viability Assessment: After a further incubation period, cell viability is assessed using an

assay such as the MTT assay. Increased cell viability in the presence of the benzofuran

derivative indicates a neuroprotective effect.

4.3.3. In Vitro Lipid Peroxidation Inhibition Assay:

Tissue Homogenate Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is

prepared.

Induction of Lipid Peroxidation: Lipid peroxidation is induced in the homogenate using an

inducing agent like ferrous sulfate and ascorbate.

Compound Treatment: The benzofuran derivative is added to the homogenate to assess its

inhibitory effect.
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Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by

measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often

using the thiobarbituric acid reactive substances (TBARS) assay.

Mechanism of Action Diagram
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Figure 5: Neuroprotective mechanisms of benzofuran derivatives.

Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds with a broad

spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and

neuroprotective effects, coupled with their synthetic tractability, make them attractive scaffolds

for the development of novel therapeutics. The quantitative data, experimental protocols, and

pathway diagrams provided in this technical guide are intended to serve as a valuable resource

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 21 Tech Support

https://www.benchchem.com/product/b3381914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3381914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for researchers in the field, facilitating further investigation and the rational design of new and

more effective benzofuran-based drugs. Continued exploration of the structure-activity

relationships and mechanisms of action of these compounds will undoubtedly lead to the

discovery of new therapeutic agents for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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